Technical Whitepaper: rac-Didemethylcitalopram-d6 Hydrochloride (CAS 1189865-88-0)
Technical Whitepaper: rac-Didemethylcitalopram-d6 Hydrochloride (CAS 1189865-88-0)
The following is an in-depth technical guide for rac-Didemethylcitalopram-d6 Hydrochloride , designed for researchers and bioanalytical scientists.
Advanced Bioanalytical Applications in Citalopram Metabolic Profiling
Executive Summary
rac-Didemethylcitalopram-d6 Hydrochloride (CAS 1189865-88-0) is a high-purity, stable isotope-labeled analog of Didemethylcitalopram (DDCT), the terminal metabolite of the selective serotonin reuptake inhibitor (SSRI) Citalopram.
In the context of drug development and therapeutic drug monitoring (TDM), this compound serves as the definitive Internal Standard (IS) for the precise quantification of DDCT. Unlike methyl-deuterated analogs (e.g., Citalopram-d6), which lose their isotopic label during N-demethylation, rac-Didemethylcitalopram-d6 retains its label throughout the analytical workflow, ensuring robust normalization of matrix effects, extraction efficiency, and ionization variability in LC-MS/MS assays.
Chemical Identity & Specifications
This section outlines the physicochemical properties critical for method development.
| Property | Specification |
| Chemical Name | rac-Didemethylcitalopram-d6 Hydrochloride |
| CAS Number | 1189865-88-0 |
| Parent Analyte | Didemethylcitalopram (DDCT) |
| Molecular Formula | C₁₈H₁₂D₆ClFN₂O (Salt) / C₁₈H₁₁D₆FN₂O (Base) |
| Molecular Weight | 338.84 g/mol (Salt) |
| Isotopic Pattern | d6 (Contains 6 Deuterium atoms, typically on the propylene linker or aromatic scaffold) |
| Form | Solid (Hygroscopic) |
| Solubility | Soluble in Methanol, DMSO, Water (Low pH) |
| Storage | -20°C, Desiccated, Protected from Light |
Structural Insight:
The "Didemethyl" designation indicates the removal of both N-methyl groups found in the parent Citalopram. Consequently, the deuterium label (d6) is engineered into the non-exchangeable carbon skeleton (typically the propylene linker,
Metabolic Context & Mechanism
Understanding the formation of DDCT is essential for interpreting PK data. DDCT is formed via a two-step N-demethylation pathway mediated by hepatic Cytochrome P450 enzymes.
3.1 Citalopram Metabolic Pathway (Visual)
The following diagram illustrates the biotransformation of Citalopram to DDCT, highlighting the critical role of CYP2D6 in the second demethylation step.
Figure 1: Sequential N-demethylation of Citalopram. DDCT is the terminal amine metabolite, quantified using the d6-analog.
Application: LC-MS/MS Bioanalysis
The primary utility of rac-Didemethylcitalopram-d6 HCl is to function as a Surrogate Internal Standard .
4.1 Why "d6" for Didemethylcitalopram?
Researchers often mistakenly attempt to use Citalopram-d6 (methyl-labeled) to quantify metabolites. This fails for DDCT because the metabolic process removes the methyl groups—and thus the label.
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Requirement: The label must reside on the scaffold (propyl chain or phenyl ring).
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Mass Shift: The d6 modification provides a +6 Da mass shift (Precursor m/z ~303 vs. ~297), sufficient to avoid isotopic overlap (cross-talk) from the natural M+6 isotope of the analyte.
4.2 Analytical Workflow
The following workflow ensures rigorous quantification in biological matrices (Plasma/Serum).
Figure 2: Optimized bioanalytical workflow for DDCT quantification using stable isotope dilution.
Experimental Protocols
Scientific Integrity Note: The following protocols are derived from standard validation practices for SSRI metabolites. Optimization of MRM transitions is required for specific instrument platforms.
5.1 Stock Solution Preparation
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Weighing: Accurately weigh ~1.0 mg of rac-Didemethylcitalopram-d6 HCl.
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Dissolution: Dissolve in Methanol (LC-MS grade) to yield a 1.0 mg/mL (free base equivalent) master stock.
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Note: Account for the HCl salt factor (MW Salt / MW Base ≈ 1.12).
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Storage: Aliquot into amber glass vials and store at -20°C. Stability is typically >12 months.
5.2 LC-MS/MS Parameters (Guideline)
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Ionization: Electrospray Ionization (ESI), Positive Mode.
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Column: Kinetex C18 or equivalent (2.1 x 50 mm, 2.6 µm).
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Mobile Phase:
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Gradient: 5% B to 95% B over 5 minutes.
MRM Transition Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |
| Didemethylcitalopram (DDCT) | 297.1 [M+H]⁺ | 262.1 / 109.0 | 25 - 35 | Quantifier |
| rac-DDCT-d6 (IS) | 303.1 [M+H]⁺ | 268.1 / 109.0 | 25 - 35 | Internal Standard |
Critical Technical Note: The product ion selection depends on the deuteration site.[2] If the d6 label is on the propylene chain, the fragment containing the chain will shift by +6 Da. If the label is on the ring, the ring-containing fragment shifts. Always perform a product ion scan on the neat standard to confirm the dominant deuterated fragment.
Validation & Quality Control
To ensure Trustworthiness of the data, the following criteria must be met:
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Isotopic Purity: The contribution of the d6-IS to the unlabeled analyte channel (m/z 303 -> 297 crosstalk) must be < 0.5% of the LLOQ response.
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Matrix Effect: Calculate the Matrix Factor (MF) by comparing the peak area of the IS in extracted matrix vs. neat solvent. The IS-normalized MF should be close to 1.0.
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Chirality: Since this is a racemic standard, it is suitable for achiral methods. If separating enantiomers (S-DDCT vs R-DDCT), ensure the d6-IS elutes as a racemate or use a chiral column to verify co-elution with both enantiomers.
References
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 162976, Didesmethylcitalopram. Retrieved from [Link]
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Rochat, B., et al. (1995). Stereoselective biotransformation of the selective serotonin reuptake inhibitor citalopram and its demethylated metabolites in humans. Clinical Pharmacology & Therapeutics. Retrieved from [Link]
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Pharmaffiliates. rac Didemethyl Citalopram-d6 Hydrochloride Product Data. Retrieved from [Link]
